
N-(4-ethoxyphenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H23N3O5S2 and its molecular weight is 473.56. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethoxyphenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxyphenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Nonlinear Optical Materials
BMPD has been synthesized through a Claisen-Schmidt condensation reaction. Large single crystals of BMPD have been grown using slow evaporation solution growth techniques. These crystals exhibit remarkable second harmonic generation (SHG) efficiency, surpassing that of urea by a factor of 13.33. The crystal structure of BMPD is orthorhombic and noncentrosymmetric, with an ʌ-shape. The transparent nature of BMPD across the visible and infrared regions makes it a promising candidate for nonlinear optical materials .
Hyperpolarizability Studies
Theoretical calculations using MOPAC2016 computational software have explored BMPD’s dipole moment and hyperpolarizability. These studies consider single molecules, dimers involving C-H…O and C-H…π interactions, and the unit cell. The intermolecular interactions, particularly C-H…O and C-H…π, contribute to extending molecular charge transfer within the crystal structure. This phenomenon likely explains the observed high SHG efficiency of BMPD .
Supramolecular Assemblies
BMPD’s crystal structure involves supramolecular assembly driven by intermolecular interactions. The C-H…O and C-H…π interactions play a crucial role in extending charge transfer. Understanding these interactions can guide the design of novel materials with enhanced nonlinear optical properties .
Materials Chemistry
Exploring BMPD’s properties in the context of materials chemistry is essential. Researchers can investigate its stability, solubility, and compatibility with other materials. Additionally, BMPD’s transparency in the visible and infrared regions may find applications in optical devices and sensors .
Crystallography
Detailed crystallographic studies of BMPD provide insights into its molecular arrangement, symmetry, and packing. These studies contribute to our understanding of the crystal’s optical behavior and its potential applications .
Organic Synthesis
BMPD’s synthesis via Claisen-Schmidt condensation highlights its utility in organic chemistry. Researchers can explore modifications to the chalcone backbone or introduce functional groups to tailor its properties for specific applications .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-ethoxyphenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide involves the reaction of 4-ethoxyaniline with ethyl chloroacetate to form N-(4-ethoxyphenyl)glycine ethyl ester. This intermediate is then reacted with thionyl chloride to form N-(4-ethoxyphenyl)glycine ethyl ester thioamide. The thioamide is then reacted with 4-ethylbenzenesulfonyl chloride and 5-amino-6-oxo-1,6-dihydropyrimidine-2-thiol to form the final product.", "Starting Materials": [ "4-ethoxyaniline", "ethyl chloroacetate", "thionyl chloride", "4-ethylbenzenesulfonyl chloride", "5-amino-6-oxo-1,6-dihydropyrimidine-2-thiol" ], "Reaction": [ "Step 1: Reaction of 4-ethoxyaniline with ethyl chloroacetate in the presence of a base to form N-(4-ethoxyphenyl)glycine ethyl ester.", "Step 2: Reaction of N-(4-ethoxyphenyl)glycine ethyl ester with thionyl chloride to form N-(4-ethoxyphenyl)glycine ethyl ester thioamide.", "Step 3: Reaction of N-(4-ethoxyphenyl)glycine ethyl ester thioamide with 4-ethylbenzenesulfonyl chloride and 5-amino-6-oxo-1,6-dihydropyrimidine-2-thiol in the presence of a base to form N-(4-ethoxyphenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide." ] } | |
Número CAS |
1021216-79-4 |
Nombre del producto |
N-(4-ethoxyphenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide |
Fórmula molecular |
C22H23N3O5S2 |
Peso molecular |
473.56 |
Nombre IUPAC |
N-(4-ethoxyphenyl)-2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H23N3O5S2/c1-3-15-5-11-18(12-6-15)32(28,29)19-13-23-22(25-21(19)27)31-14-20(26)24-16-7-9-17(10-8-16)30-4-2/h5-13H,3-4,14H2,1-2H3,(H,24,26)(H,23,25,27) |
Clave InChI |
YFXFECRZYZVOQH-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)OCC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2814360.png)
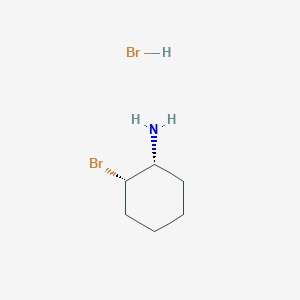
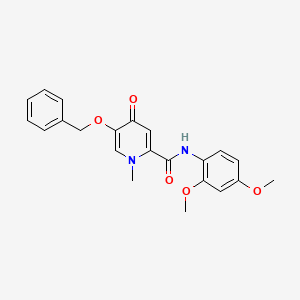
![5-Oxo-3-[3-(trifluoromethyl)phenyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid](/img/structure/B2814366.png)

![6-isobutyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2814370.png)
![(E)-3-(furan-2-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide](/img/structure/B2814371.png)
![2-[[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2814374.png)

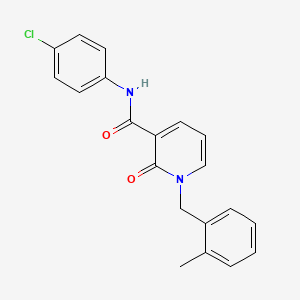
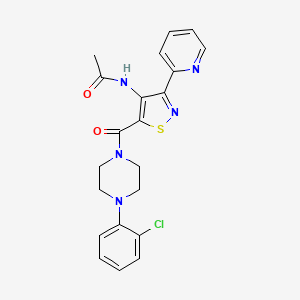

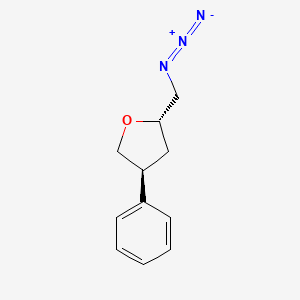
![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole](/img/structure/B2814381.png)